5-(Chloromethyl)-3,5-dimethyloctane
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Overview
Description
5-(Chloromethyl)-3,5-dimethyloctane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a dimethyloctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through the reaction of 3,5-dimethyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3,5-dimethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. Reactions are typically carried out under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
Substitution: Amines, ethers, and esters.
Oxidation: Alcohols and aldehydes.
Reduction: Hydrocarbons.
Scientific Research Applications
5-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3,5-dimethyloctane involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different backbone structure.
3,5-Dimethyloctane: The parent compound without the chloromethyl group.
Uniqueness
5-(Chloromethyl)-3,5-dimethyloctane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the dimethyloctane backbone. This makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H23Cl |
---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
5-(chloromethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3 |
InChI Key |
OFQCGLUSGSYHMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(C)CC)CCl |
Origin of Product |
United States |
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